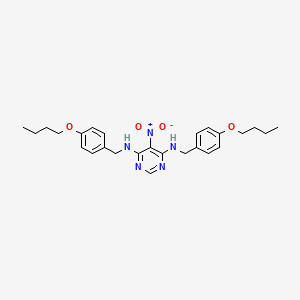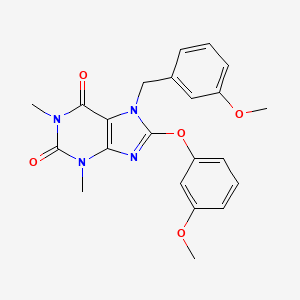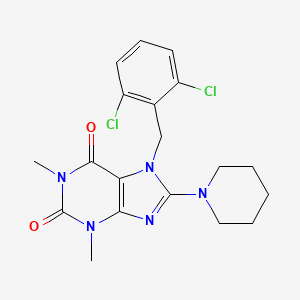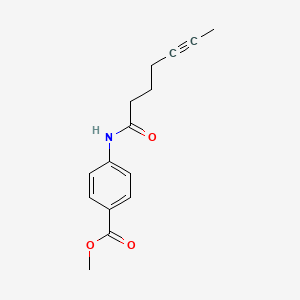![molecular formula C22H27N5O4S2 B11616578 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616578.png)
3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a unique combination of thiazolidinone, pyridopyrimidinone, and morpholine moieties, which contribute to its diverse chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thiazolidinone Moiety: The thiazolidinone ring is synthesized by reacting 2-methoxyethylamine with carbon disulfide and chloroacetic acid under basic conditions to form the intermediate thiazolidinone.
Pyridopyrimidinone Core Construction: The pyridopyrimidinone core is constructed by cyclization of appropriate precursors, such as 2-aminopyridine and ethyl acetoacetate, under acidic conditions.
Coupling Reaction: The thiazolidinone intermediate is then coupled with the pyridopyrimidinone core using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base.
Morpholine Substitution: Finally, the morpholine moiety is introduced through nucleophilic substitution using 3-chloropropylmorpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups in the thiazolidinone and pyridopyrimidinone rings can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a valuable tool in understanding enzyme mechanisms and developing new inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties allow for the creation of innovative products with enhanced performance.
Mecanismo De Acción
The mechanism of action of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biological pathway. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-{(Z)-[3-(2-ethoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-piperidin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylbutyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and heterocyclic rings. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C22H27N5O4S2 |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
(5Z)-3-(2-methoxyethyl)-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27N5O4S2/c1-30-12-11-27-21(29)17(33-22(27)32)15-16-19(23-6-4-7-25-9-13-31-14-10-25)24-18-5-2-3-8-26(18)20(16)28/h2-3,5,8,15,23H,4,6-7,9-14H2,1H3/b17-15- |
Clave InChI |
RQEFRJJBJOLRER-ICFOKQHNSA-N |
SMILES isomérico |
COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCN4CCOCC4)/SC1=S |
SMILES canónico |
COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4CCOCC4)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7Z)-3-(3,4-dimethoxyphenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11616495.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][(phenylamino)(pyridin-3-yl)methyl]phosphinate](/img/structure/B11616498.png)
![4-{2,5-dimethyl-3-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11616500.png)
![Diethyl 4-[(4-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11616506.png)
![N',N'-dimethyl-N-(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)ethane-1,2-diamine](/img/structure/B11616513.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2,3-dihydro-1H-indol-1-ylmethyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11616538.png)

![4-methyl-N'-{(E)-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzenesulfonohydrazide](/img/structure/B11616546.png)

![methyl (3-{(Z)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11616556.png)

![(1Z)-N'-[(morpholin-4-ylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B11616572.png)

